Kinase Hinge-Binder Complementarity: Isoquinoline-1-carbonyl vs. Pyrazine-2-carbonyl Substituent Impact
In the published CHK1 inhibitor series, compound 6 bears a 3‑alkoxyamino‑5‑(pyridin‑2‑ylamino)pyrazine‑2‑carbonitrile core with an isoquinoline substituent that occupies the kinase hinge region. Compound 6 exhibits CHK1 IC50 = 2.3 nM and >100‑fold selectivity over CHK2 (IC50 = 250 nM) [1]. The corresponding analog where the isoquinoline is replaced by a smaller pyrazine‑2‑carbonyl (structurally analogous to the commercial compound 3-((1-(pyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile) loses >10‑fold CHK1 potency (IC50 ≈ 28 nM) and shows reduced selectivity (CHK2 IC50 ≈ 120 nM; selectivity ratio ~4) [1]. The target compound retains the isoquinoline moiety but replaces the 5‑amino linker with a direct pyrrolidine ether; the isoquinoline‑1‑carbonyl is predicted to maintain hinge H‑bond acceptor capacity through the carbonyl oxygen and π‑stacking via the fused benzo ring, advantages absent in the pyrazine‑2‑carbonyl comparator.
| Evidence Dimension | CHK1 inhibitory potency (IC50) and CHK1/CHK2 selectivity ratio |
|---|---|
| Target Compound Data | Predicted CHK1 IC50 < 10 nM based on isoquinoline-containing analog scaffold (no direct measurement available) |
| Comparator Or Baseline | Isoquinoline-containing CHK1 inhibitor 6: IC50 = 2.3 nM (CHK1), 250 nM (CHK2); Pyrazine-2-carbonyl analog: IC50 ≈ 28 nM (CHK1), ≈120 nM (CHK2) |
| Quantified Difference | ≥10-fold CHK1 potency advantage for isoquinoline over pyrazine-2-carbonyl; >25-fold CHK2 selectivity advantage |
| Conditions | CHK1 and CHK2 biochemical kinase inhibition assays; ATP concentration at Km; J. Med. Chem. 2012 |
Why This Matters
Procurement decisions for kinase inhibitor tool compounds must account for the >10-fold potency gap between isoquinoline- and pyrazine-containing analogs, as the latter may fail to achieve target engagement at physiologically relevant concentrations.
- [1] Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. J. Med. Chem. 2012, 55, 8957–8974. Compound 6: CHK1 IC50 = 2.3 nM, CHK2 IC50 = 250 nM; pyrazine analog SAR. View Source
